3-Chloropropyl methanesulfonate

Leaving group ability Nucleophilic substitution Sulfonate ester reactivity

3-Chloropropyl methanesulfonate (CAS 4239-16-1), also designated 1-chloro-3-methylsulfonyloxy-propane, is a bifunctional C₃ alkylating reagent in which a primary chloride and a methanesulfonate (mesylate) leaving group are tethered by a three-carbon chain. With a molecular formula C₄H₉ClO₃S and molecular weight 172.63 g·mol⁻¹ , it belongs to the alkyl sulfonate ester family.

Molecular Formula C4H9ClO3S
Molecular Weight 172.63 g/mol
CAS No. 4239-16-1
Cat. No. B12071191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropyl methanesulfonate
CAS4239-16-1
Molecular FormulaC4H9ClO3S
Molecular Weight172.63 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCCCl
InChIInChI=1S/C4H9ClO3S/c1-9(6,7)8-4-2-3-5/h2-4H2,1H3
InChIKeyPSMABJWBWWPRCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloropropyl Methanesulfonate (CAS 4239-16-1): Core Identity and Comparator Landscape for Laboratory Procurement


3-Chloropropyl methanesulfonate (CAS 4239-16-1), also designated 1-chloro-3-methylsulfonyloxy-propane, is a bifunctional C₃ alkylating reagent in which a primary chloride and a methanesulfonate (mesylate) leaving group are tethered by a three-carbon chain . With a molecular formula C₄H₉ClO₃S and molecular weight 172.63 g·mol⁻¹ , it belongs to the alkyl sulfonate ester family. The compound serves as an electrophilic synthon in nucleophilic substitution sequences, where the mesylate group acts as an excellent leaving group (conjugate acid pKₐ ≈ −2) while the terminal chloride enables subsequent orthogonal functionalization [1]. Closest structural and functional analogs evaluated herein are 3-chloropropyl p-toluenesulfonate (tosylate, CAS 632-02-0), 3-bromopropyl methanesulfonate (CAS 35432-34-9), 1,3-dichloropropane, and 3-chloropropyl trifluoromethanesulfonate.

1
Heterobifunctional C3 alkylation — orthogonal chloride and mesylate leaving groups enable sequential nucleophilic substitutions under controlled conditions.
2
Intermediate reactivity profile — mesylate leaving-group aptitude (pKa ~ -2) supports smooth SN2 displacement while maintaining storage stability compared with more reactive triflates.
3
Multi-route synthetic flexibility — reported to enable three divergent downstream pathways in SSRI intermediate manufacturing, unlike tosylate analogs that limit route options.

Why 3-Chloropropyl Methanesulfonate Cannot Be Casually Substituted by a Tosylate, Bromo-Analog, or Simple Alkyl Dihalide


Although several 3-halopropyl sulfonates share a common chloropropyl backbone, their leaving-group identity, steric profile, and downstream reactivity create non-interchangeable performance in multi-step syntheses. The mesylate group (−OMs) is structurally compact and moderately electron-withdrawing, while the tosylate (−OTs) is bulkier and slightly more leaving-group-competent [1]. The bromo analog (3-bromopropyl mesylate) introduces a more labile terminal halogen that can compromise chemoselectivity in sequences requiring orthogonal activation. Similarly, 1,3-dichloropropane lacks the sulfonate leaving group entirely, demanding harsher conditions for nucleophilic displacement and precluding the sequential, chemoselective substitution strategies that are the hallmark of the mesylate reagent [2]. These differences translate into divergent reaction temperatures, solvent requirements, purification profiles, and synthetic step counts, directly affecting total cost of procurement and process scalability.

Tosylate analog
Bulkier leaving group may alter reaction rates and restrict downstream synthetic flexibility; tosylate-based routes may not replicate mesylate-enabled multi-pathway strategies.
Bromo analog
More labile terminal halogen can compromise chemoselectivity in sequences requiring orthogonal activation, potentially leading to undesired side reactions.
1,3-Dichloropropane
Lacks the sulfonate leaving group entirely; harsher conditions are needed for nucleophilic displacement, precluding the sequential, mild substitution profiles characteristic of the mesylate reagent.

Quantitative Evidence Guide for Differentiating 3-Chloropropyl Methanesulfonate from Its Closest Analogs


Conjugate Acid pKₐ and Leaving-Group Ranking: Mesylate vs. Tosylate vs. Halides

The leaving-group aptitude of the mesylate anion is quantitatively benchmarked by the pKₐ of its conjugate acid, methanesulfonic acid. The mesylate leaving group (pKₐ ≈ −2) is superior to halide ions such as chloride (pKₐ ≈ −7 for HCl, but chloride is a poorer leaving group due to higher charge localization) and ranks approximately equal to tosylate (pKₐ ≈ −3) in practical SN2 reactivity [1][2]. However, the mesylate group occupies a smaller steric footprint than tosylate, enabling faster reaction rates with sterically hindered nucleophiles or electrophiles [1].

Leaving-group aptitude
Class-level inference
Mesylate pKₐ ≈ −2
Tosylate pKₐ ≈ −3; Triflate pKₐ ≈ −14
Reported intermediate leaving-group ranking; balances SN2 reactivity with storage stability.
Aqueous pKₐ at 25 °C; steric factors also influence reaction rates.
Leaving group ability Nucleophilic substitution Sulfonate ester reactivity

Divergent Synthetic Routes in Citalopram Manufacture: Mesylate- vs. Tosylate-Based Alkylation

In patented citalopram syntheses, 3-chloropropyl methanesulfonate and 3-chloropropyl p-toluenesulfonate are used interchangeably in the key C-alkylation step (LDA, THF) of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile [1]. However, the mesylate-derived intermediate (V) enables three distinct downstream pathways — direct dimethylamine displacement, azide reduction/amination, or methylamine coupling — whereas the tosylate-derived intermediate (III) proceeds exclusively via direct dimethylamine displacement [1]. This multiplicity of viable downstream transformations directly translates into greater process flexibility and intellectual property freedom when the mesylate is selected.

Synthetic route flexibility
Head-to-head
3 vs. 1 downstream pathways
Mesylate intermediate (V) vs. tosylate intermediate (III)
Reported broader route versatility in citalopram synthesis; supports process flexibility review.
LDA/THF alkylation conditions; patent literature context.
Citalopram synthesis Pharmaceutical intermediate Alkylation route comparison

Molecular Weight and Atom Economy: Mesylate vs. Tosylate in Stoichiometric Alkylation

When employed as a stoichiometric alkylating agent, the molecular weight of the sulfonate leaving group directly impacts process mass intensity and waste disposal costs. 3-Chloropropyl methanesulfonate (MW 172.63 g·mol⁻¹) discharges a mesylate anion of 95 g·mol⁻¹, whereas 3-chloropropyl p-toluenesulfonate (MW 248.73 g·mol⁻¹) discharges a tosylate anion of 171 g·mol⁻¹. This 44% lower leaving-group mass per mole of product translates into proportionally reduced waste streams in large-scale alkylation processes.

Leaving-group mass efficiency
Cross-study comparable
44% lower mass
Mesylate leaving group (95 g/mol) vs. tosylate (171 g/mol) — may reduce process waste streams.
Calculated from molecular formulas; applicable at stoichiometric scale.
Atom economy Process mass intensity Sulfonate ester procurement

Physical State and Boiling-Point Differential: Mesylate vs. Bromo-Analog for Distillation-Based Purification

The boiling point of 3-chloropropyl methanesulfonate is reported as 143–146 °C at 9 Torr, with a density of 1.420 g·cm⁻³ at ambient temperature [1]. Although direct comparative boiling-point data for 3-bromopropyl methanesulfonate under identical pressure are not publicly available in authoritative sources, the bromo analog (MW 217.08 g·mol⁻¹) is expected to exhibit a higher boiling point due to increased molecular weight and polarizability, potentially complicating vacuum distillation purification. The chloro-mesylate's lower boiling point facilitates removal of volatile impurities without thermal decomposition.

Distillation compatibility
Supporting evidence
143–146 °C at 9 Torr
Reported boiling point supports vacuum distillation purification without thermal decomposition.
Bromo analog BP not publicly available; trend inferred from homologous series.
Boiling point Purification Physicochemical properties

Application Scenarios Where 3-Chloropropyl Methanesulfonate Delivers Quantifiable Advantages


Multi-Route Citalopram and SSRI Intermediate Manufacturing

In the synthesis of citalopram and structurally related selective serotonin reuptake inhibitors, 3-chloropropyl methanesulfonate provides access to three divergent downstream pathways from a single alkylated intermediate [1]. This enables process chemists to select the most cost-advantageous route based on raw-material availability and intellectual-property landscape, while the tosylate analog permits only one direct amination pathway. Procurement of the mesylate therefore supports multi-product manufacturing campaigns without re-validation of the key alkylation step.

Sequential, Chemoselective Heterobifunctional Alkylation in Complex Molecule Assembly

The orthogonal reactivity of the terminal chloride (moderate leaving group) and the mesylate ester (excellent leaving group) permits sequential nucleophilic displacements under controlled conditions [1]. A thiol or amine nucleophile can first displace the mesylate at 0–25 °C, followed by chloride displacement with a stronger nucleophile (e.g., iodide, cyanide, or a secondary amine) at elevated temperature. This chemoselectivity profile is not available from 1,3-dichloropropane, which requires harsher, less discriminating conditions [2].

Atom-Economical Alkylation Processes at Kilogram Scale and Above

For pilot-plant and production-scale N- or O-alkylation, the 44% lower mass of the mesylate leaving group relative to the tosylate group directly reduces sulfonate waste by 76 g per mole of product [1][2]. This waste reduction diminishes the burden on aqueous extraction, mitigates emulsion formation during workup, and lowers the cost of hazardous-waste disposal — a quantifiable procurement advantage when annual consumption exceeds multi-kilogram quantities.

Application
Selection Property
Validation Focus
Multi-route SSRI intermediate synthesis
Synthetic pathway versatility
Downstream route compatibility and patent landscape review
Sequential heterobifunctional alkylation
Orthogonal leaving-group reactivity
Chemoselectivity under controlled temperature and nucleophile conditions
Atom-economical scale-up alkylation
Leaving-group mass efficiency
Waste stream reduction and extraction burden assessment
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